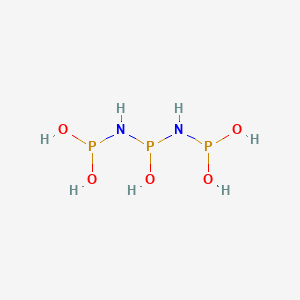
N,N'-(Hydroxyphosphanediyl)bis(phosphoramidous acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Hydroxyphosphanediyl)bis(phosphoramidous acid) is a chemical compound that belongs to the class of phosphoramides. Phosphoramides are known for their diverse applications in various fields, including pharmaceuticals, organic dyes, flame retardants, and extractors . This compound is characterized by its unique structure, which includes hydroxyphosphanediyl and phosphoramidous acid groups.
Preparation Methods
The synthesis of N,N’-(Hydroxyphosphanediyl)bis(phosphoramidous acid) can be achieved through several synthetic routes. One common method involves the use of phosphorus halides as substrates. Other methods include using phosphates, phosphorus hydrogen, and azides as substrates . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Chemical Reactions Analysis
N,N’-(Hydroxyphosphanediyl)bis(phosphoramidous acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce phosphine derivatives .
Scientific Research Applications
N,N’-(Hydroxyphosphanediyl)bis(phosphoramidous acid) has a wide range of scientific research applications. In chemistry, it is used as a phosphorylating reagent for the preparation of peptide substrates and rhodamine dyes . In biology and medicine, it is involved in the synthesis of pharmacologically active molecules, including selective orally active S1P1 agonists and water-soluble prodrugs of triazole with antifungal activity . Additionally, it is used in the development of fostriecin analogs as antitumor agents . In the industry, it is utilized in the production of flame retardants and organic dyes .
Mechanism of Action
The mechanism of action of N,N’-(Hydroxyphosphanediyl)bis(phosphoramidous acid) involves its interaction with molecular targets and pathways. The compound exerts its effects by phosphorylating specific substrates, which can lead to changes in their biological activity. For example, in the synthesis of pharmacologically active molecules, the compound may phosphorylate certain hydroxyl groups, leading to the formation of active drugs . The molecular targets and pathways involved depend on the specific application and the nature of the substrates being phosphorylated.
Comparison with Similar Compounds
N,N’-(Hydroxyphosphanediyl)bis(phosphoramidous acid) can be compared with other similar compounds, such as dibenzyl N,N-diisopropylphosphoramidite and diallyl N,N-diisopropylphosphoramidite . These compounds share similar structural features but differ in their specific functional groups and applications. For instance, dibenzyl N,N-diisopropylphosphoramidite is used in the synthesis of pharmacologically active molecules, while diallyl N,N-diisopropylphosphoramidite is employed as a phosphorylating reagent in various chemical reactions . The uniqueness of N,N’-(Hydroxyphosphanediyl)bis(phosphoramidous acid) lies in its specific structure and its diverse range of applications in different fields.
Properties
CAS No. |
130728-81-3 |
|---|---|
Molecular Formula |
H7N2O5P3 |
Molecular Weight |
207.99 g/mol |
IUPAC Name |
[[(dihydroxyphosphanylamino)-hydroxyphosphanyl]amino]phosphonous acid |
InChI |
InChI=1S/H7N2O5P3/c3-8(1-9(4)5)2-10(6)7/h1-7H |
InChI Key |
GXNWILBQCXQKPS-UHFFFAOYSA-N |
Canonical SMILES |
N(P(NP(O)O)O)P(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















